molecular formula C7H5BrN2O5 B188455 1-Bromo-5-methoxy-2,4-dinitrobenzene CAS No. 181995-71-1

1-Bromo-5-methoxy-2,4-dinitrobenzene

Cat. No. B188455
M. Wt: 277.03 g/mol
InChI Key: SYWWRIKZBWQUGY-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxy-2,4-dinitrobenzene, also known as ERO1 Inhibitor I, Erodoxin, is a cell-permeable dinitrobromobenzene compound . It acts as a selective inhibitor of yeast Endoplasmic Reticulum Oxidase 1 (ERO1), but has somewhat weaker activity against mouse ERO1α . It is predicted to form thiol adducts and inhibits ERO1-dependent oxidation of thioredoxin-1 (Trx1) activity in vitro .


Molecular Structure Analysis

The empirical formula of 1-Bromo-5-methoxy-2,4-dinitrobenzene is C7H5BrN2O5 . Its molecular weight is 277.03 . The SMILES string representation is BrC(C=C(C(N+=O)=C1)OC)=C1N+=O .


Physical And Chemical Properties Analysis

1-Bromo-5-methoxy-2,4-dinitrobenzene is a solid compound . It is yellow in color and has a solubility of 100 mg/mL in DMSO . It should be stored at 2-8°C .

Safety And Hazards

1-Bromo-5-methoxy-2,4-dinitrobenzene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .

Future Directions

While the specific future directions for 1-Bromo-5-methoxy-2,4-dinitrobenzene are not mentioned in the search results, its role as an inhibitor of ERO1 suggests potential applications in studying protein folding, glycosylation, and cell wall biosynthesis .

properties

IUPAC Name

1-bromo-5-methoxy-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWRIKZBWQUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398287
Record name 1-Bromo-5-methoxy-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-methoxy-2,4-dinitrobenzene

CAS RN

181995-71-1
Record name 1-Bromo-5-methoxy-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KLP Stevens, AL Black, KM Wells… - Proceedings of the …, 2017 - National Acad Sciences
BiP (Kar2 in yeast) is an essential Hsp70 chaperone and master regulator of endoplasmic reticulum (ER) function. BiP’s activity is regulated by its intrinsic ATPase activity that can be …
Number of citations: 17 www.pnas.org
D Jones - 2021 - researchdirect.westernsydney.edu …
While reduced glutathione (GSH) is associated with critical functions in the endoplasmic reticulum (ER) including protein folding and prevention of hyperoxidising conditions, GSH also …

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